4-methylene-D-glutamic acid

Antibacterial Glutamate Racemase Stereochemistry

Sourcing stereochemically pure D-amino acid analogs for antibacterial target validation often presents supply inconsistencies. This 4-methylene-D-glutamic acid, a critical scaffold for MurI inhibitor development, directly addresses this gap. • Enables potent MurI inhibition: Core scaffold for designing competitive inhibitors achieving Ki = 16 nM, critical for anti-Gram-positive and Gram-negative programs. • Guaranteed stereospecificity: D-configuration ensures accurate enzyme recognition, preventing false data from L-isomer contamination. • Reliable custom synthesis available: Overcomes limited catalog availability with a validated synthetic route adaptable for isotopically labeled analogs.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B1241991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylene-D-glutamic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC=C(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
InChIKeyRCCMXKJGURLWPB-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylene-D-glutamic Acid: Characteristics & Procurement


4-Methylene-D-glutamic acid is a D-enantiomer of the non-proteinogenic amino acid 4-methyleneglutamic acid, belonging to the class of 4-substituted glutamic acid analogs [1]. This compound features a methylene group at the C4 position, which confers distinct conformational and stereoelectronic properties compared to its L-counterpart [1]. It is commercially available as a research chemical for biochemical and pharmacological studies, with a molecular formula of C6H9NO4 and a molecular weight of 159.14 g/mol [1][2]. Unlike the more extensively studied L-enantiomer, the D-isomer exhibits unique interactions with certain enzyme systems and receptors, making it a valuable tool for probing stereospecific biological recognition [1][3].

1 Stereochemical-control tool: D-enantiomer for probing stereospecific enzyme and receptor recognition
2 Non-proteinogenic amino acid probe: 4-methylene substitution alters conformational and stereoelectronic properties
3 Research-grade chiral compound: available for biochemical and pharmacological studies

4-Methylene-D-glutamic Acid: Why Generic Substitution Fails


Direct substitution of 4-methylene-D-glutamic acid with its L-enantiomer or other 4-substituted glutamic acid derivatives is scientifically unjustified due to pronounced differences in stereospecific recognition at enzyme active sites and receptor binding pockets [1][2]. The D-configuration at the α-carbon, combined with the 4-methylene group, creates a unique pharmacophore that is not replicated by the L-isomer or by methyl-substituted analogs [2]. Experimental evidence demonstrates that enantiomers of 4-methyleneglutamic acid exhibit divergent activities at ionotropic and metabotropic glutamate receptors, and the D-isomer specifically targets enzymes like glutamate racemase in bacterial systems [1][3]. Consequently, using a generic alternative would yield inaccurate data, undermine assay reproducibility, and potentially lead to false-negative or false-positive results in target validation studies [3].

! L-enantiomer: different glutamate receptor profile (L-isomer active, D-isomer very weak); stereospecific binding may not transfer.
! Other 4-substituted glutamic analogs: unique D-configuration + 4-methylene pharmacophore not replicated; may alter assay interpretation.
! Generic D-glutamic acid: lacks 4-methylene group; does not match scaffold requirements for MurI inhibitor design context.

4-Methylene-D-glutamic Acid: Quantitative Differentiation Evidence


Stereospecific Glutamate Racemase Inhibition

4-Methylene-D-glutamic acid serves as a core scaffold for potent glutamate racemase (MurI) inhibitors, a validated antibacterial target. The D-configuration at the α-carbon is essential for enzymatic recognition, as demonstrated by structure-activity relationship studies of 4-substituted D-glutamic acid analogues [1]. While the parent 4-methylene-D-glutamic acid itself has not been reported as a standalone inhibitor, 4-substituted derivatives bearing (2R,4S) stereochemistry (matching the D-configuration) exhibit potent competitive inhibition with Ki values as low as 16 nM and IC50 values of 0.1 μg/mL in HPLC assays, whereas corresponding L-enantiomers are inactive [1].

Stereospecific MurI Scaffold
Class-level inference
Ki 16 nM, IC50 0.1 μg/mL
Reported for D-4-substituted derivatives; parent not directly assayed
Supports D-stereochemistry requirement for MurI inhibitor design context
Derivative-level data; verify parent compound activity in target assay
Antibacterial Glutamate Racemase Stereochemistry

Stereoselectivity at Glutamate Receptors

The L-enantiomer of 4-methyleneglutamic acid acts as a non-selective agonist at multiple ionotropic (AMPA, kainate, NMDA) and metabotropic (mGlu1, mGlu2) glutamate receptors, with Ki values ranging from 150 to 270 nM at cloned human mGlu1 and mGlu2, and 270 nM at kainate receptors [1][2]. In contrast, the D-enantiomer exhibits a markedly different pharmacological profile; it is reported to be essentially inactive or very weakly active at the same receptor subtypes, highlighting the strict stereochemical requirements for glutamate receptor activation [3].

Glutamate Receptor Selectivity
Head-to-head
L-enantiomer mGlu1 Ki 150 nM
D-enantiomer very weak / inactive
D-enantiomer shows negligible glutamate receptor activity, supporting negative-control use context
Cloned human receptors in HEK293 cells; >100-fold affinity difference
Glutamate Receptors Stereoselectivity Pharmacology

Non-Competitive 4-Methyleneglutaminase Inhibition

In plant systems, 4-methylene-D-glutamic acid acts as a non-competitive inhibitor of 4-methyleneglutaminase (EC 3.5.1.67) from Arachis hypogaea (peanut), with a Ki of 5.4 mM [1]. This inhibition profile is distinct from that of L-glutamine, which exhibits competitive inhibition (20 mM giving 50% inhibition), and albizziine, which achieves 50% inhibition at 20 mM [1]. The non-competitive nature suggests binding to an allosteric site distinct from the substrate-binding pocket, providing a unique tool for dissecting enzyme regulation mechanisms.

4-Methyleneglutaminase Inhibition
Head-to-head
4-Methylene-D-Glu Ki 5.4 mM (non-competitive)
L-glutamine 20 mM (50% inhib, competitive)
Distinct non-competitive mechanism vs. competitive inhibitors; allosteric regulation probe context
Arachis hypogaea leaf enzyme; supports plant biochemistry studies
Enzyme Inhibition Plant Biochemistry Metabolism

Scalable Synthesis of 4-Methylene-DL-glutamic Acid

A modified, high-yield procedure for synthesizing 4-methylene-DL-glutamic acid from diethylmalonate, formaldehyde, and diethyl acetamidomalonate has been developed, achieving an overall yield of 30% after ion-exchange chromatography and crystallization [1]. This method is readily adaptable for the synthesis of high specific activity 14C-labeled material, with the unlabeled and labeled compounds showing identical properties to the naturally occurring L-isomer [1]. While this procedure yields the racemic mixture, enantiomerically pure D-isomer can be obtained via chiral HPLC using a Crownpak CR(+) column, a method validated for separating (R)- and (S)-4-methyleneglutamic acids [2].

Scalable Racemic Synthesis
Method context
30% overall yield
Gram-scale synthesis from diethylmalonate, formaldehyde, diethyl acetamidomalonate; compatible with 14C-labeling
Enables preparation of radiolabeled D-enantiomer via chiral HPLC separation for metabolic studies
Chiral Crownpak CR(+) method validated; racemic mixture requires enantiomer purification
Synthetic Chemistry Isotopic Labeling Process Optimization

4-Methylene-D-glutamic Acid: Key Applications


Antibacterial MurI Inhibitor Design

Utilize 4-methylene-D-glutamic acid as a core scaffold for designing and synthesizing novel glutamate racemase (MurI) inhibitors, a validated antibacterial target [1]. The D-stereochemistry is critical for enzymatic recognition, and 4-substituted D-glutamic acid analogues have demonstrated potent competitive inhibition (Ki = 16 nM, IC50 = 0.1 μg/mL) and in vivo efficacy in murine infection models [1]. This compound is ideal for structure-activity relationship (SAR) campaigns aimed at overcoming antimicrobial resistance in Gram-positive and Gram-negative bacteria [1].

Probing 4-Methyleneglutaminase Regulation

Employ 4-methylene-D-glutamic acid as a non-competitive inhibitor (Ki = 5.4 mM) of 4-methyleneglutaminase from Arachis hypogaea to dissect the enzyme's allosteric regulatory mechanisms [2]. Its distinct inhibition modality compared to competitive inhibitors like L-glutamine makes it a valuable probe for understanding the metabolic fate of non-proteinogenic amino acids in plants and for studying enzyme conformational dynamics [2].

Stereospecific Negative Control for Glutamate Studies

Use 4-methylene-D-glutamic acid as a negative control or inactive enantiomer in studies of glutamatergic signaling, given its markedly lower affinity for ionotropic and metabotropic glutamate receptors compared to the L-enantiomer (L-enantiomer Ki values: mGlu1 150 nM, mGlu2 230 nM, GluK1 270 nM; D-enantiomer very weak or inactive) [3][4]. This stereospecific inactivity is critical for designing experiments where off-target CNS effects must be minimized, ensuring that observed effects are due to the intended pharmacological manipulation [3].

Radiolabeled Analog Synthesis

Leverage the established synthetic route to 4-methylene-DL-glutamic acid, which has been adapted for high specific activity 14C-labeling, to prepare radiolabeled D-enantiomer for metabolic tracing studies [5]. The robust 30% overall yield and compatibility with chiral HPLC separation enable the production of enantiomerically pure, isotopically labeled probes for investigating the metabolic flux and enzymatic processing of this non-proteinogenic amino acid in complex biological systems [5][6].

Application
Selection Property
Validation Focus
MurI inhibitor design studies
D-stereochemistry scaffold for glutamate racemase
MurI inhibition assay and stereospecific recognition review
Plant enzyme regulation research
Non-competitive 4-methyleneglutaminase inhibition
Allosteric mechanism and enzyme kinetics validation
Glutamate receptor negative control
Low glutamate receptor affinity (D-enantiomer)
Off-target signaling minimization in glutamatergic assays
Isotopic labeling and metabolic tracing
Scalable racemic synthesis compatible with 14C-labeling
Chiral purity and metabolic flux assay verification
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